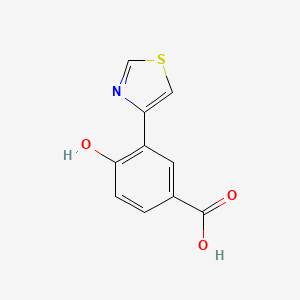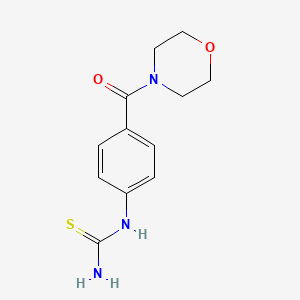
1-(4-(Morpholine-4-carbonyl)phenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Morpholine-4-carbonyl)phenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Morpholine-4-carbonyl)phenyl)thiourea typically involves the reaction of 4-isothiocyanatobenzoyl chloride with morpholine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
1-(4-(Morpholine-4-carbonyl)phenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-(4-(Morpholine-4-carbonyl)phenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-(Morpholine-4-carbonyl)phenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds share a similar structure and have been studied for their antimicrobial and antioxidant properties.
Thiourea derivatives: Various thiourea derivatives have been explored for their biological activities, including antibacterial, anticancer, and anti-inflammatory effects.
Uniqueness
1-(4-(Morpholine-4-carbonyl)phenyl)thiourea is unique due to its specific structure, which combines the properties of morpholine and thiourea. This combination enhances its biological activity and makes it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C12H15N3O2S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC名 |
[4-(morpholine-4-carbonyl)phenyl]thiourea |
InChI |
InChI=1S/C12H15N3O2S/c13-12(18)14-10-3-1-9(2-4-10)11(16)15-5-7-17-8-6-15/h1-4H,5-8H2,(H3,13,14,18) |
InChIキー |
MILMEXDBYUNRPZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


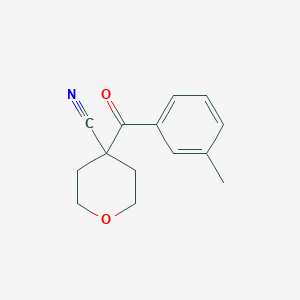
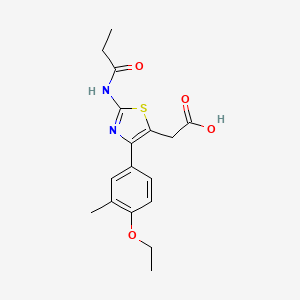

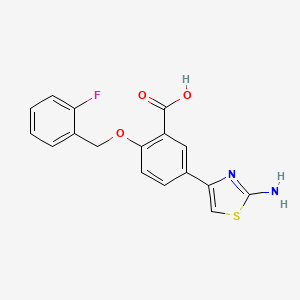



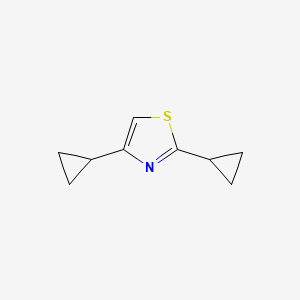
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)


